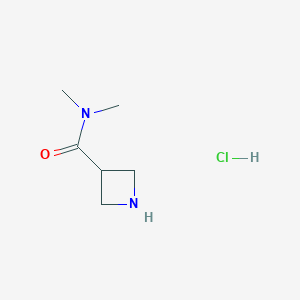
Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate
Vue d'ensemble
Description
Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a styryl group, which is a type of vinyl group that is often involved in polymerization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring and the styryl group would likely play significant roles in its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the pyrimidine ring and the styryl group could make it reactive with a variety of other compounds .Applications De Recherche Scientifique
Antitumor Activity
The synthesis and antitumor activity of pyrimidine derivatives, including structures similar to Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate, have been a focus in research. One study details the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor with significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Agricultural Applications
Research in the agricultural field highlights the importance of potassium-based compounds for crop growth and soil health. Yang et al. (2017) investigated the effects of polymer-coated potassium chloride fertilization on cotton yields, fiber qualities, and potassium use efficiencies under saline conditions (Yang et al., 2017).
Synthesis and Chemical Properties
The synthesis and chemical properties of various pyrimidine derivatives have been explored. Brown and Hoskins (1971) described the preparation and hydrolysis of simple potassium pyrimidinesulphonates (Brown & Hoskins, 1971). Additionally, the synthesis of 2-Arylamino-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines and their potential diuretic activity have been reported (Monge et al., 1989).
Antioxidant Agents
The development of pyrimidine derivatives as potent antioxidant agents is another area of research. One study synthesized 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidines for this purpose (Vartale et al., 2016).
Antimicrobial and Anticancer Activities
El-Moneim (2014) conducted research on the synthesis of pyrimidine derivatives, assessing their antimicrobial and inhibitory activities against Breast carcinoma cells (El-Moneim, 2014).
Soil and Plant Nutrition
Römheld & Kirkby (2010) reviewed the future needs for research on potassium in agriculture, discussing its role in soils, plant physiology, and nutrition (Römheld & Kirkby, 2010).
Herbicidal Activity
Potassium-based compounds have been synthesized for herbicidal activity, as seen in the study by Waghmare et al. (2013) on the synthesis of potassium 2,4 and 2,6-bis((4,6- dimethoxypyrimidin-2-yl)oxy)benzoate (Waghmare et al., 2013).
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2,4-dichloropyrimidine, are often used in the synthesis of medicinally important compounds .
Mode of Action
It’s known that similar compounds exhibit interesting photomechanical behaviors . For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization . This suggests that the compound might interact with light to induce structural changes.
Biochemical Pathways
It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by microorganisms . The aerobic biodegradation of 2,4-D generates 2,4-dichlorophenol (2,4-DCP) in the first instance .
Result of Action
It’s known that similar compounds exhibit interesting photomechanical behaviors . For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization .
Action Environment
The action of Potassium 4-(2,4-dichlorostyryl)-2-pyrimidinethiolate can be influenced by environmental factors such as light. For instance, the rod-like crystals of a related compound, (E)-2-(2,4-dichlorostyryl)benzo[d]oxazole (BOACl24), exhibit a photosalient effect driven by photodimerization . This suggests that the compound might interact with light to induce structural changes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
potassium;4-[2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEUTDPTXBEURT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2KN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)





![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)

